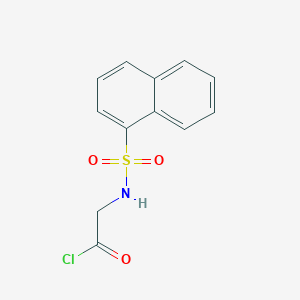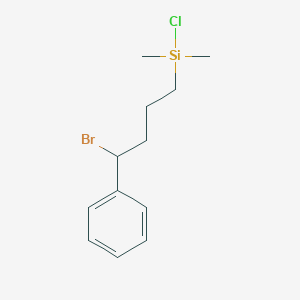
(4-Bromo-4-phenylbutyl)(chloro)dimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Bromo-4-phenylbutyl)(chloro)dimethylsilane is an organosilicon compound characterized by the presence of a bromine atom, a phenyl group, and a chloro-dimethylsilane moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-4-phenylbutyl)(chloro)dimethylsilane typically involves the reaction of 4-bromo-4-phenylbutyl chloride with dimethylchlorosilane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. A common method involves the use of a base such as triethylamine to facilitate the reaction and neutralize the hydrochloric acid formed as a byproduct.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature and pressure, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Bromo-4-phenylbutyl)(chloro)dimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The phenyl group can undergo oxidation to form phenolic derivatives.
Reduction Reactions: The compound can be reduced to form corresponding silanes with different substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of (4-azido-4-phenylbutyl)(chloro)dimethylsilane or (4-thiocyanato-4-phenylbutyl)(chloro)dimethylsilane.
Oxidation: Formation of (4-bromo-4-hydroxyphenylbutyl)(chloro)dimethylsilane.
Reduction: Formation of (4-bromo-4-phenylbutyl)(dimethyl)silane.
Wissenschaftliche Forschungsanwendungen
(4-Bromo-4-phenylbutyl)(chloro)dimethylsilane has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in cross-coupling reactions.
Biology: Investigated for its potential as a labeling agent in biological assays due to its unique chemical properties.
Medicine: Explored for its potential use in drug delivery systems and as a building block in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty polymers and materials with enhanced properties.
Wirkmechanismus
The mechanism of action of (4-Bromo-4-phenylbutyl)(chloro)dimethylsilane involves its ability to undergo nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles. This reactivity is facilitated by the electron-withdrawing effect of the phenyl group, which stabilizes the transition state. The compound can also participate in cross-coupling reactions, forming new carbon-silicon bonds through palladium-catalyzed processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-Bromo-4-phenylbutyl)dimethylsilane: Lacks the chloro group, making it less reactive in certain substitution reactions.
(4-Chloro-4-phenylbutyl)(chloro)dimethylsilane: Contains a chloro group instead of a bromo group, affecting its reactivity and applications.
(4-Phenylbutyl)(chloro)dimethylsilane: Lacks both the bromo and chloro groups, resulting in different chemical properties and reactivity.
Uniqueness
(4-Bromo-4-phenylbutyl)(chloro)dimethylsilane is unique due to the presence of both bromo and chloro groups, which confer distinct reactivity patterns and make it a versatile compound for various synthetic applications
Eigenschaften
CAS-Nummer |
92741-13-4 |
|---|---|
Molekularformel |
C12H18BrClSi |
Molekulargewicht |
305.71 g/mol |
IUPAC-Name |
(4-bromo-4-phenylbutyl)-chloro-dimethylsilane |
InChI |
InChI=1S/C12H18BrClSi/c1-15(2,14)10-6-9-12(13)11-7-4-3-5-8-11/h3-5,7-8,12H,6,9-10H2,1-2H3 |
InChI-Schlüssel |
LRWGEUFLLSPCHY-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(CCCC(C1=CC=CC=C1)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2,6-Dichlorobenzamido)oxy]acetic acid](/img/structure/B14352640.png)
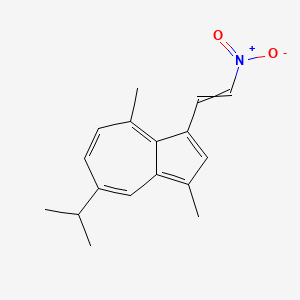
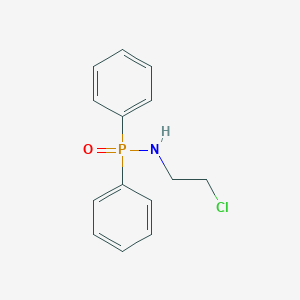

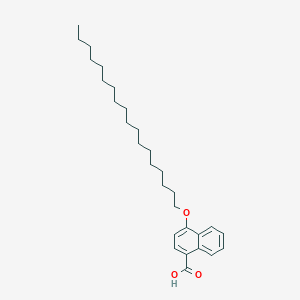
![Dimethyl 2-[(propan-2-yl)sulfanyl]pyrimidin-5-yl phosphate](/img/structure/B14352665.png)
![4-Bromo-3-methyl-5-({2-[(oxiran-2-yl)methoxy]phenoxy}methyl)-1,2-oxazole](/img/structure/B14352673.png)
![5-Methyl-3-({2-[(oxiran-2-yl)methoxy]phenoxy}methyl)-1,2-oxazole](/img/structure/B14352689.png)
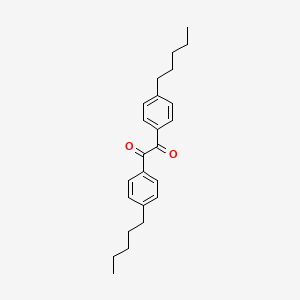
![Ethyl 3-[(quinazolin-4-yl)sulfanyl]propanoate](/img/structure/B14352692.png)
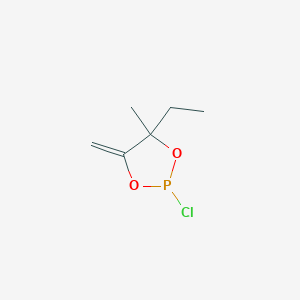
![4-(2-Methylbutoxy)phenyl 4-[(pent-4-en-1-yl)oxy]benzoate](/img/structure/B14352698.png)
